3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBBYCIECEQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridazine and pyrazole rings through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and alkyl halides. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and pyridazine ring facilitate nucleophilic substitution under controlled conditions:
Key Findings :
-
Sulfonation of the piperazine nitrogen occurs selectively under mild conditions due to the sulfonyl chloride’s reactivity.
-
Halogenation at pyridazine positions requires strong Lewis acids like POCl₃, as demonstrated in analogous pyridazine derivatives .
Electrophilic Aromatic Substitution (EAS)
The pyridazine ring undergoes EAS at electron-rich positions (C-4/C-5), though less readily than benzene due to electron-withdrawing nitrogen atoms:
| Reaction Type | Conditions | Reagents | Outcome/Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Fuming HNO₃ | Nitro group introduced at pyridazine C-4 | |
| Sulfonation | H₂SO₄, 100°C | SO₃ | Sulfonic acid group at pyridazine C-5 |
Mechanistic Insight :
-
Nitration proceeds via a σ-complex intermediate stabilized by resonance with the pyridazine ring’s lone pairs .
-
Sulfonation regioselectivity is influenced by the electron-withdrawing sulfonyl group, directing electrophiles to meta positions .
Coordination Chemistry
The pyridazine and pyrazole nitrogen atoms act as ligands in metal complexes:
Structural Data :
-
Ru(II) complexes exhibit pseudo-octahedral geometry with bidentate coordination via pyridazine and pyrazole nitrogens .
-
Pd(II) complexes show catalytic activity in cross-coupling reactions, leveraging the pyridazine scaffold’s electron-deficient nature .
Reduction and Oxidation Reactions
Functional group transformations via redox processes:
| Reaction Type | Conditions | Reagents | Outcome/Products | Reference |
|---|---|---|---|---|
| Pyridazine Reduction | H₂, 50 psi, 80°C | Pd/C, EtOH | Dihydropyridazine intermediate | |
| Sulfonyl Group Reduction | LiAlH₄, THF, reflux | Lithium aluminum hydride | Conversion to thioether (–S–) |
Limitations :
-
Over-reduction of the pyridazine ring can lead to ring-opening products.
-
Sulfonyl group reduction requires stoichiometric LiAlH₄ and is incompatible with acid-sensitive substituents.
Heterocycle Functionalization
The pyrazole ring participates in cycloaddition and alkylation:
Synthetic Utility :
-
Cycloaddition reactions expand the heterocyclic framework, enhancing biological activity profiles .
-
Alkylation at pyrazole N-1 improves solubility in nonpolar solvents .
Hydrolysis and Stability
Stability under acidic/basic conditions:
| Condition | pH/Temp | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|---|
| Acidic (HCl, 1M) | pH 1, 70°C | Pyridazine-3-carboxylic acid | 12 hours | |
| Basic (NaOH, 0.1M) | pH 13, RT | Sulfonate cleavage products | 48 hours |
Recommendations :
-
Avoid prolonged exposure to strong bases to prevent sulfonyl group hydrolysis.
-
Storage under inert atmosphere at 2–8°C enhances stability .
Cross-Coupling Reactions
C–C bond formation via palladium catalysis:
Optimization Notes :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a ligand for various neurotransmitter receptors, particularly in the context of neurological disorders. Its piperazine and pyrazole components are known to modulate receptor activity, potentially influencing signaling pathways associated with conditions such as:
- Anxiety
- Depression
- Neurodegenerative Diseases
Research indicates that compounds with similar structures have exhibited therapeutic effects in these areas, suggesting that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine may hold significant potential for drug development.
Studies have demonstrated that this compound interacts with various biological targets, leading to modulation of neurotransmitter receptor activities. This interaction could result in therapeutic benefits for patients suffering from mental health disorders.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Neuropharmacological Studies : Research on structurally related compounds has indicated their effectiveness in reducing symptoms of anxiety and depression in animal models.
- Cancer Research : Certain derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyridazine Derivatives with Piperazine Substituents
- 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (): Simplest analog lacking the 4-ethylbenzenesulfonyl group. Reduced molecular weight (MW: ~300 vs. target compound’s ~420 estimated), suggesting lower metabolic stability. Limited data on biological activity, but serves as a scaffold for further derivatization .
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Chlorophenoxypropyl-piperazine substituent introduces bulkier hydrophobic groups. Demonstrated antibacterial and antiviral activities, possibly due to halogen-mediated interactions .
Sulfonyl-Modified Piperazine Analogs
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine ():
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine ():
Kinase Inhibition
- Human p38α MAPK Inhibitor (PDB: 4EWQ, ):
- A pyridazine-based inhibitor (3-phenyl-4-(pyridin-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine) co-crystallized with p38α.
- The target compound’s 3-methylpyrazole may mimic the pyrimidine’s role in ATP-binding pocket interactions, but the ethylbenzenesulfonyl group could confer distinct selectivity .
Antimicrobial and Anti-inflammatory Effects
- Pyridazinone-triazole derivatives (): Compounds like 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one showed inhibitory effects on acetylcholinesterase. The target compound’s sulfonyl group may reduce off-target interactions compared to chlorophenyl derivatives .
- Fluorophenyl-piperazine pyridazinones (): Derivatives with 2-fluorophenyl groups exhibited anti-inflammatory activity. The ethylbenzenesulfonyl group in the target compound may offer enhanced metabolic stability over fluorophenyl analogs .
Molecular Properties
*Estimated based on structural analysis.
Biological Activity
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which integrates a pyridazine core with piperazine and pyrazole moieties, positions it as a candidate for various therapeutic applications, particularly in neurology and oncology. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H29N5O2S
- Molecular Weight : 415.6 g/mol
- IUPAC Name : 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Canonical SMILES : CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for neurotransmitter receptors. Its structural components suggest potential interactions with various biological targets, leading to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
The mechanism of action involves the modulation of neurotransmitter receptor activities due to the presence of piperazine and pyrazole moieties. This modulation can influence signaling pathways relevant to neurological disorders, suggesting that the compound may have antidepressant and anticonvulsant properties .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | Contains a sulfonamide group | Antimicrobial and anticancer activity |
| 2-Methylpropyl 5-fluoro-3-[1-[2-(4-chlorophenyl)sulfonylamino]ethyl]piperidin-4-yl]-1H-indole | Sulfonamide derivative with indole structure | Potential anticancer properties |
| Ethyl 5-fluoro-3-[1-[2-(naphthalenesulfonylamino)ethyl]piperidin-4-yl]-1H-indole | Similar sulfonamide structure | Anticancer activity against liver cell lines |
Case Studies and Research Findings
A study examining the interactions of similar compounds revealed that those with piperazine structures often show significant effects on neurotransmitter systems. For instance, research on piperazine derivatives has shown their efficacy in modulating serotonin and dopamine receptors, which are critical in managing mood disorders .
In another investigation focused on pyrazole derivatives, compounds exhibited moderate to potent antiproliferative activity against various human cancer cell lines. The structure–activity relationship indicated that modifications in the pyrazole framework could enhance biological potency .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : Synthesized through condensation reactions.
- Substitution with Piperidine : The pyridazine derivative is reacted with piperidine.
- Introduction of Piperazine Moiety : Achieved via nucleophilic substitution reactions.
These synthetic routes allow for precise modifications to enhance the compound's properties or to develop derivatives with improved therapeutic profiles.
Q & A
Q. What are the recommended synthetic strategies for preparing 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions. For pyridazine derivatives, a common approach is to react dichloropyridazine with substituted piperazines under reflux in ethanol or acetone, followed by coupling with pyrazole derivatives. For example, describes a similar protocol where 3,6-dichloropyridazine reacts with (2-fluorophenyl)piperazine to form intermediates. Key steps include:
- Step 1 : React 3,6-dichloropyridazine with 4-(4-ethylbenzenesulfonyl)piperazine in ethanol at 80°C for 12–24 hours to yield the mono-substituted pyridazine intermediate.
- Step 2 : Introduce the 3-methylpyrazole moiety via a second nucleophilic substitution using K₂CO₃ as a base in DMF at 60–80°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Multimodal characterization is critical:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and sulfonyl group integration. For example, the ethyl group in the benzenesulfonyl moiety should show a triplet (CH₂) and quartet (CH₃) in ¹H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight (e.g., C₂₀H₂₄N₆O₂S, expected [M+H]⁺ = 429.1712).
- X-ray Crystallography : If single crystals are obtained, use SHELXL () for refinement. Key parameters include R-factor convergence (<0.05) and validation via the IUCr CheckCIF tool .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens should align with reported activities of pyridazine derivatives ():
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
Advanced Research Questions
Q. How can conflicting bioactivity data in pyridazine derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or structural nuances. Mitigation strategies include:
- Comparative Dose-Response Studies : Test the compound alongside structurally analogous derivatives (e.g., varying sulfonyl or pyrazole groups) under identical conditions.
- Targeted Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify binding site discrepancies.
- Meta-Analysis : Cross-reference with databases like ChEMBL or PubChem to contextualize activity trends .
Q. What experimental designs optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Apply factorial design of experiments (DoE) to identify critical factors:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 ratio of pyridazine to piperazine).
- Response Surface Methodology (RSM) : Model interactions between variables using software like Minitab.
- Byproduct Analysis : Use HPLC-MS to track impurities (e.g., di-substituted byproducts) and adjust reaction time accordingly .
Q. How can researchers elucidate the role of the 4-ethylbenzenesulfonyl group in pharmacological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Analog Synthesis : Replace the sulfonyl group with carbonyl, methylene, or other bioisosteres.
- Pharmacokinetic Profiling : Compare logP (octanol/water partition) and plasma protein binding (PPB) via equilibrium dialysis.
- Enzymatic Assays : Test inhibitory potency against sulfotransferases or sulfatases to assess metabolic stability .
Q. What advanced techniques validate crystallographic data for this compound?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer.
- Thermal Diffraction : Collect data at multiple temperatures (100–300 K) to assess thermal motion and disorder.
- Twinned Data Refinement : Use the TWINABS tool for overlapping diffraction patterns, common in sulfonyl-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
